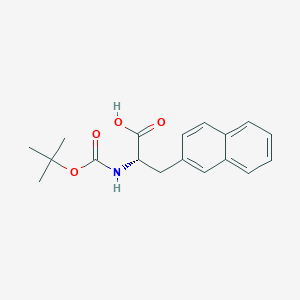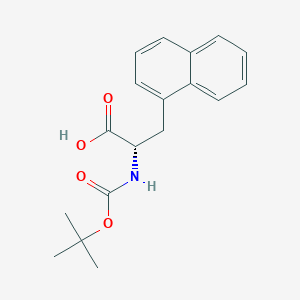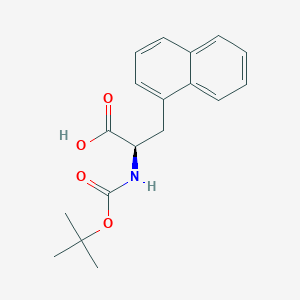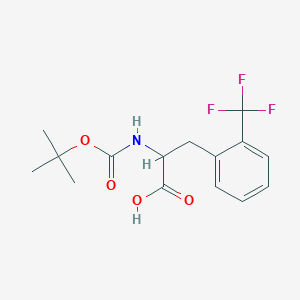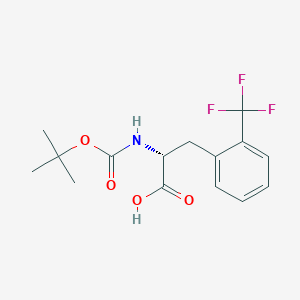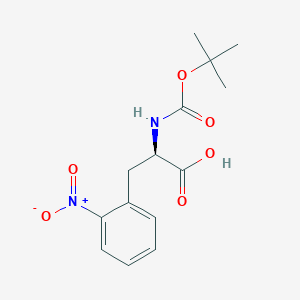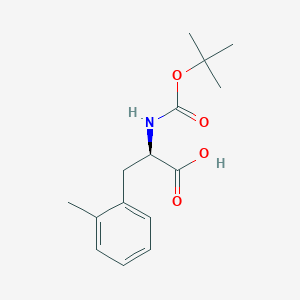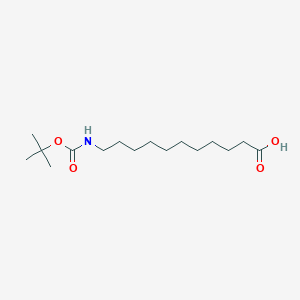
11-((tert-Butoxycarbonyl)amino)undecanoic acid
Vue d'ensemble
Description
11-((tert-Butoxycarbonyl)amino)undecanoic acid, also known as Boc-11-aminoundecanoic acid, is a PROTAC linker composed of alkyl chains . It is used in solution phase peptide synthesis and can be used to synthesize a range of PROTACs .
Molecular Structure Analysis
The molecular formula of Boc-11-aminoundecanoic acid is C16H31NO4, and its molecular weight is 301.43 . It is a white to almost white powder or crystal .Physical And Chemical Properties Analysis
Boc-11-aminoundecanoic acid is a solid at 20°C and should be stored under inert gas as it is air sensitive . The compound has a melting point range of 66.0 to 70.0°C and is soluble in methanol .Applications De Recherche Scientifique
Low Molecular Weight Gelators
Boc-11-aminoundecanoic acid serves as a synthetic building block for the preparation of low molecular weight gelators. These gelators have remarkable properties, allowing them to form gels in both water and organic solvents . This application is significant in the development of new materials with tailored properties for various industrial uses.
Engineering Biopolyamides
The compound is utilized in the synthesis of engineering biopolyamides. These are high-performance materials derived from renewable resources, exhibiting excellent mechanical properties such as hardness, impact strength, and abrasion resistance . They are suitable for structural applications where durability and eco-friendliness are desired.
Biopolymer Modification
In the field of modern polymer technology, Boc-11-aminoundecanoic acid is instrumental in the physical modification of biopolymers. It aids in the development of environmentally friendly composites and nanocomposites, which incorporate natural fillers like plant fibers or cellulosic nanofibers . This contributes to the sustainability of material production.
PROTAC Linker Synthesis
This compound is a key component in the synthesis of PROTACs (Proteolysis Targeting Chimeras). As a PROTAC linker, it consists of alkyl chains that are essential for the creation of these molecules, which have applications in targeted protein degradation therapies .
Bio-derived Monomer Production
Boc-11-aminoundecanoic acid is produced through the pyrolysis of castor oil, which is a renewable resource. This process highlights the compound’s role in the sustainable production of bio-derived monomers for the synthesis of various polyamides .
Advanced Material Research
The versatility of Boc-11-aminoundecanoic acid in synthesizing specialty polymers with functional properties is crucial for advanced material research. These polymers can be engineered to possess unique characteristics for specialized applications .
Mécanisme D'action
Target of Action
Boc-11-aminoundecanoic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.
Mode of Action
As a PROTAC linker, Boc-11-aminoundecanoic acid forms a bridge between the target protein and an E3 ubiquitin ligase . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
Its molecular weight of 30143 suggests that it may have good bioavailability.
Action Environment
The action of Boc-11-aminoundecanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C .
Propriétés
IUPAC Name |
11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPZJBSQUULAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401054 | |
| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-((tert-Butoxycarbonyl)amino)undecanoic acid | |
CAS RN |
10436-25-6 | |
| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-((tert-butoxycarbonyl)amino)undecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



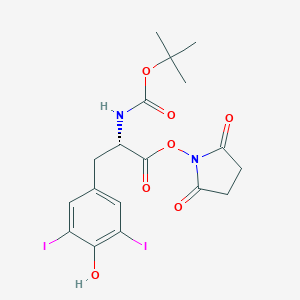

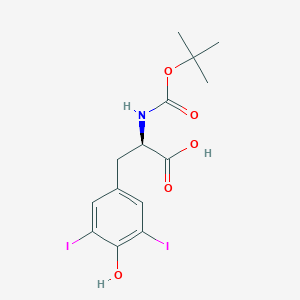

![(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558724.png)
